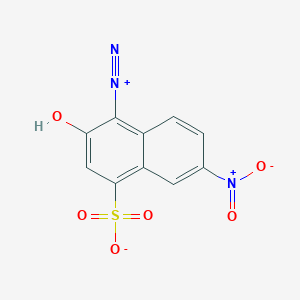

4-Diazo-3,4-dihydro-7-nitro-3-oxonaphthalene-1-sulphonic acid

Vue d'ensemble

Description

4-Diazo-3,4-dihydro-7-nitro-3-oxonaphthalene-1-sulphonic acid is an organic compound with the molecular formula C10H5N3O6S and a molecular weight of 295.23 g/mol . It is a yellow crystalline substance that decomposes at 203°C and is highly soluble in water . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

The synthesis of 4-Diazo-3,4-dihydro-7-nitro-3-oxonaphthalene-1-sulphonic acid involves dissolving 1,2,4-acid diazo oxide in fuming sulfuric acid, cooling the solution to 10°C, and then adding mixed acid at 10-15°C over 7 hours . The mixture is stirred for 13 hours at the same temperature. The nitration product is then poured into ice water, diluted below 20°C, cooled to 5°C, and filtered to obtain the yellow to yellow-brown paste-like industrial product . The raw materials used include fuming sulfuric acid and nitric oxide .

Analyse Des Réactions Chimiques

4-Diazo-3,4-dihydro-7-nitro-3-oxonaphthalene-1-sulphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include fuming sulfuric acid and nitric oxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration and diazotization reactions can lead to the formation of different nitro and diazo derivatives .

Applications De Recherche Scientifique

This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the production of dyes and pigments . In biology, it is used in various biochemical assays and as a reagent for detecting specific biomolecules . In industry, it is used in the production of various chemical products, including dyes, pigments, and other specialty chemicals .

Mécanisme D'action

The mechanism of action of 4-Diazo-3,4-dihydro-7-nitro-3-oxonaphthalene-1-sulphonic acid involves its ability to undergo diazotization and nitration reactions . These reactions allow it to interact with various molecular targets and pathways, leading to its effects in different applications. The specific molecular targets and pathways involved depend on the particular application and the conditions under which the compound is used .

Comparaison Avec Des Composés Similaires

4-Diazo-3,4-dihydro-7-nitro-3-oxonaphthalene-1-sulphonic acid can be compared with other similar compounds, such as 3-Diazo-3,4-dihydro-4-oxonaphthalene-1-sulfonyl chloride . While both compounds have diazo and sulfonic acid groups, they differ in their specific structures and reactivity. This compound is unique due to its specific arrangement of functional groups, which gives it distinct properties and applications . Other similar compounds include 6-Nitro-1-diazo-2-naphthol-4-sulphonic acid and 1,2-Naphthoquinone-2-diazide-4-sulfonyl chloride .

Propriétés

IUPAC Name |

4-diazonio-3-hydroxy-7-nitronaphthalene-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O6S/c11-12-10-6-2-1-5(13(15)16)3-7(6)9(4-8(10)14)20(17,18)19/h1-4H,(H-,14,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFWJWRQXDDAEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CC(=C2C=C1[N+](=O)[O-])S(=O)(=O)[O-])O)[N+]#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70906464 | |

| Record name | 4-Diazonio-3-hydroxy-7-nitronaphthalene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63589-25-3, 101667-26-9 | |

| Record name | 1-Naphthalenesulfonic acid, 4-diazo-3,4-dihydro-7-nitro-3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063589253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 4-diazo-3,4-dihydro-7-nitro-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Diazonio-3-hydroxy-7-nitronaphthalene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one](/img/structure/B13891081.png)

![3-[(3-Methylphenyl)methyl]pyrrolidine;hydrochloride](/img/structure/B13891125.png)

![N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamidedihydrochloride](/img/structure/B13891132.png)